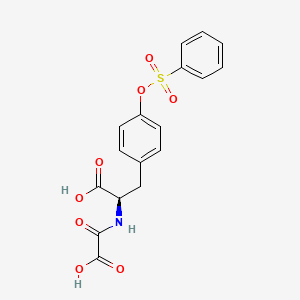

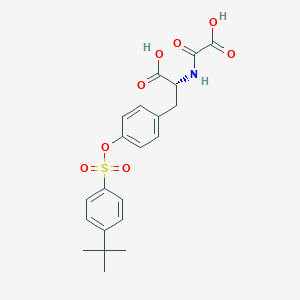

(R)-3-(4-(4-tert-butylphenylsulfonyloxy)phenyl)-2-(carboxyformamido)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dérivé 8 de la N-oxalyl-D-tyrosine est un composé qui a suscité un intérêt considérable dans le domaine de la chimie médicinale. Il est connu pour son rôle d'inhibiteur sélectif de la sous-famille JMJD2 des déméthylases d'histones, qui sont des enzymes impliquées dans la régulation de l'expression des gènes par l'élimination des groupes méthyles des protéines histones . Ce composé a montré un potentiel dans diverses applications de recherche scientifique, en particulier dans l'étude des modifications épigénétiques et de leurs implications dans des maladies telles que le cancer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du dérivé 8 de la N-oxalyl-D-tyrosine implique la réaction de la D-tyrosine avec le chlorure d'oxalyle dans des conditions contrôlées. Le processus comprend généralement les étapes suivantes :

Activation de la D-tyrosine : La D-tyrosine est d'abord activée en la faisant réagir avec un agent d'activation approprié tel que le chlorure d'oxalyle.

Formation de la N-oxalyl-D-tyrosine : La D-tyrosine activée est ensuite mise à réagir avec le chlorure d'oxalyle pour former la N-oxalyl-D-tyrosine.

Dérivation : La N-oxalyl-D-tyrosine est ensuite dérivée pour obtenir le dérivé 8 de la N-oxalyl-D-tyrosine.

Méthodes de production industrielle

La production industrielle du dérivé 8 de la N-oxalyl-D-tyrosine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de qualité industrielle et des conditions réactionnelles optimisées pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le dérivé 8 de la N-oxalyl-D-tyrosine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution peuvent être effectuées pour introduire différents substituants dans la molécule.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le dérivé 8 de la N-oxalyl-D-tyrosine a une large gamme d'applications de recherche scientifique, notamment :

Études épigénétiques : Il est utilisé pour étudier le rôle des déméthylases d'histones dans la régulation des gènes et les modifications épigénétiques.

Recherche sur le cancer : Le composé a montré un potentiel dans l'inhibition de la croissance des cellules cancéreuses en ciblant des déméthylases d'histones spécifiques impliquées dans la progression du cancer.

Développement de médicaments : Il sert de composé de tête pour le développement de nouveaux médicaments ciblant les enzymes épigénétiques.

Recherche biologique : Le composé est utilisé dans divers essais biologiques pour comprendre ses effets sur les processus cellulaires et l'expression des gènes.

Mécanisme d'action

Le dérivé 8 de la N-oxalyl-D-tyrosine exerce ses effets en inhibant l'activité de la sous-famille JMJD2 des déméthylases d'histones. Ces enzymes sont responsables de l'élimination des groupes méthyles de résidus de lysine spécifiques sur les protéines histones, ce qui régule l'expression des gènes. En inhibant ces enzymes, le dérivé 8 de la N-oxalyl-D-tyrosine peut modifier le paysage épigénétique des cellules, ce qui conduit à des changements dans l'expression des gènes et le comportement cellulaire . Les cibles moléculaires de ce composé comprennent les sites actifs des enzymes JMJD2, où il se lie et empêche le processus de déméthylation .

Applications De Recherche Scientifique

N-oxalyl-D-tyrosine derivative 8 has a wide range of scientific research applications, including:

Epigenetic Studies: It is used to study the role of histone demethylases in gene regulation and epigenetic modifications.

Cancer Research: The compound has shown potential in inhibiting the growth of cancer cells by targeting specific histone demethylases implicated in cancer progression.

Drug Development: It serves as a lead compound for the development of new drugs targeting epigenetic enzymes.

Biological Research: The compound is used in various biological assays to understand its effects on cellular processes and gene expression.

Mécanisme D'action

N-oxalyl-D-tyrosine derivative 8 exerts its effects by inhibiting the activity of the JMJD2 subfamily of histone demethylases. These enzymes are responsible for the removal of methyl groups from specific lysine residues on histone proteins, which in turn regulates gene expression. By inhibiting these enzymes, N-oxalyl-D-tyrosine derivative 8 can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular behavior . The molecular targets of this compound include the active sites of JMJD2 enzymes, where it binds and prevents the demethylation process .

Comparaison Avec Des Composés Similaires

Composés similaires

N-oxalyl-D-cystéine : Un autre dérivé d'acide aminé N-oxalyle qui inhibe les déméthylases d'histones, mais avec une spécificité et une puissance différentes.

N-oxalylglycine : Un inhibiteur connu des oxygénases dépendantes du 2-oxoglutarate, y compris les déméthylases d'histones.

Unicité

Le dérivé 8 de la N-oxalyl-D-tyrosine est unique en raison de sa forte sélectivité pour la sous-famille JMJD2 des déméthylases d'histones. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques de ces enzymes dans divers processus biologiques et maladies . De plus, sa capacité à moduler l'expression des gènes par des mécanismes épigénétiques le distingue des autres composés similaires .

Propriétés

Formule moléculaire |

C21H23NO8S |

|---|---|

Poids moléculaire |

449.5 g/mol |

Nom IUPAC |

(2R)-3-[4-(4-tert-butylphenyl)sulfonyloxyphenyl]-2-(oxaloamino)propanoic acid |

InChI |

InChI=1S/C21H23NO8S/c1-21(2,3)14-6-10-16(11-7-14)31(28,29)30-15-8-4-13(5-9-15)12-17(19(24)25)22-18(23)20(26)27/h4-11,17H,12H2,1-3H3,(H,22,23)(H,24,25)(H,26,27)/t17-/m1/s1 |

Clé InChI |

GZIYVGKVNVGZAL-QGZVFWFLSA-N |

SMILES isomérique |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)C(=O)O |

SMILES canonique |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,1-Difluoro-2-[6-fluoro-5H-imidazo[4,3-a]isoindol-5-yl]ethyl)cyclohexan-1-ol](/img/structure/B10833660.png)

![Isopropyl 2-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B10833714.png)

![2-[[1-[2-(4-Chlorophenyl)-5-oxo-8-pentylimidazo[1,2-a]pyrimidin-7-yl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B10833719.png)